3-Chloro-1-methyl-1H-quinoxalin-2-one
Overview
Description
3-Chloro-1-methyl-1H-quinoxalin-2-one is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a chlorine atom at the 3-position and a methyl group at the 1-position of the quinoxalin-2-one core structure imparts unique chemical properties to this compound.
Mechanism of Action
Target of Action
3-Chloro-1-methyl-1H-quinoxalin-2-one, also known as 3-chloro-1-methylquinoxalin-2-one, is a functionalized quinoxalin-2(1H)-one Quinoxalin-2(1h)-ones have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry .
Mode of Action
The mode of action of this compound involves the C-3 functionalization of quinoxalin-2(1H)-ones . This functionalization has been achieved through various sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2(1H)-ones .
Biochemical Pathways
The compound’s functionalization involves the formation of various bonds, which could potentially affect multiple biochemical pathways .
Result of Action
Functionalized quinoxalin-2(1h)-ones have been reported to have robust applications in the medicinal, pharmaceutical, and agriculture industry , suggesting that they may have significant biological effects.
Action Environment
The transition from metal-catalyzed to metal-free methodologies for the functionalization of quinoxalin-2(1h)-ones suggests that these reactions can be carried out in an environmentally benign manner .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one derivatives. One common method is the selective alkylation of quinoxalin-2-one with appropriate alkylating agents under controlled conditions. For instance, the use of di-tert-butyl peroxide as an alkoxyl radical mediator for hydrogen atom transfer has been reported .
Industrial Production Methods: Industrial production methods often focus on optimizing yield and purity while minimizing environmental impact. Transition metal-free methodologies have gained popularity due to their environmentally benign nature. These methods involve the use of sustainable protocols for the construction of C–C, C–N, C–P, C–S, and C–O bonds via the C–H functionalization of quinoxalin-2-ones .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-1-methyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can yield dihydroquinoxalines.
Substitution: Halogen substitution reactions can introduce different functional groups at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often employ reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted quinoxalines and quinoxaline derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
3-Chloro-1-methyl-1H-quinoxalin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Comparison with Similar Compounds
Quinoxalin-2-one: The parent compound without the chlorine and methyl substitutions.
3-Bromo-1-methyl-1H-quinoxalin-2-one: Similar structure with a bromine atom instead of chlorine.
1-Methyl-1H-quinoxalin-2-one: Lacks the halogen substitution at the 3-position.
Uniqueness: 3-Chloro-1-methyl-1H-quinoxalin-2-one is unique due to the presence of both chlorine and methyl groups, which enhance its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
3-chloro-1-methylquinoxalin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-7-5-3-2-4-6(7)11-8(10)9(12)13/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOGNDGKQXBUOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362984 | |
Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55687-06-4 | |
Record name | 3-Chloro-1-methyl-2(1H)-quinoxalinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55687-06-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-methyl-1H-quinoxalin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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